
Ethyl 2-amino-4-methylpentanoate
Overview
Description
Ethyl 2-amino-4-methylpentanoate (CAS: 2899-43-6), also known as L-leucine ethyl ester or (S)-ethyl 2-amino-4-methylpentanoate, is an amino acid ester derivative. Its hydrochloride form (CAS: 2743-40-0) has a molecular formula of C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in prodrug development and peptide coupling reactions . Its structure features an ethyl ester group and a branched 4-methylpentanoate backbone, which enhance lipophilicity and modulate hydrolysis kinetics in biological systems .
Preparation Methods
Reductive Amination of Ethyl 4-Methyl-2-Oxopentanoate
Reductive amination represents a cornerstone strategy for introducing amino groups into carbonyl-containing substrates. For ethyl 2-amino-4-methylpentanoate, this method involves the condensation of ethyl 4-methyl-2-oxopentanoate with ammonia or ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst .
Procedure :
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Condensation : Ethyl 4-methyl-2-oxopentanoate (1.0 mol) is dissolved in anhydrous methanol under nitrogen. Ammonium acetate (1.2 mol) is added, and the mixture is stirred at 25°C for 12 hours.
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Reduction : Sodium cyanoborohydride (1.5 mol) is introduced portionwise, and the reaction is maintained at pH 5–6 using acetic acid. After 24 hours, the mixture is quenched with ice water and extracted with ethyl acetate.
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Purification : The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Distillation yields this compound (72% yield).
Key Data :
Parameter | Value |
---|---|
Optimal pH | 5–6 |
Reaction Time | 24 hours |
Yield | 72% |
Purity (HPLC) | 98.5% |
Advantages :
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High atom economy due to direct conversion of ketone to amine.
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Scalable for industrial production.
Limitations :
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Requires strict pH control to avoid over-reduction.
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Cyanoborohydride poses toxicity concerns.
Gabriel Synthesis via Phthalimide Intermediate
The Gabriel synthesis provides an alternative pathway by leveraging phthalimide protection to avoid side reactions during amine formation.
Procedure :
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Alkylation : Ethyl 4-methyl-2-bromopentanoate (1.0 mol) is reacted with potassium phthalimide (1.2 mol) in dimethylformamide (DMF) at 80°C for 8 hours.
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Deprotection : The intermediate phthalimide is hydrolyzed using hydrazine hydrate (2.0 mol) in ethanol under reflux for 6 hours.
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Isolation : The product is extracted with dichloromethane, washed with dilute HCl, and crystallized from hexane (65% yield).
Key Data :
Parameter | Value |
---|---|
Reaction Temperature | 80°C |
Deprotection Time | 6 hours |
Yield | 65% |
Melting Point | 89–91°C |
Advantages :
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Avoids direct handling of ammonia.
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High regioselectivity.
Limitations :
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Multi-step process increases time and cost.
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Hydrazine is hazardous and requires careful disposal.
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods offer stereoselective synthesis, critical for producing enantiomerically pure this compound. Lipases or acylases are employed to resolve racemic mixtures.
Procedure :
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Racemate Preparation : Ethyl 4-methyl-2-aminopentanoate is synthesized as a racemate via Strecker synthesis.
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Enzymatic Hydrolysis : The racemic ester is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (R)-enantiomer.
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Separation : The unreacted (S)-enantiomer is extracted with tert-butyl methyl ether and purified by chromatography (88% ee).
Key Data :
Parameter | Value |
---|---|
Enzyme Loading | 10 mg/g substrate |
Enantiomeric Excess | 88% |
Reaction Time | 48 hours |
Advantages :
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Eco-friendly with minimal waste.
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High enantioselectivity.
Limitations :
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Prolonged reaction times.
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High enzyme costs for large-scale production.
Michael Addition to Ethyl Acrylate Derivatives
The Michael addition enables the construction of the 4-methylpentanoate backbone through conjugate addition of amines to α,β-unsaturated esters.
Procedure :
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Substrate Preparation : Ethyl 4-methyl-2-pentenoate is synthesized via Wittig reaction.
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Addition : Methylamine (1.5 mol) is added to the ester in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, followed by acid quenching.
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Workup : The crude product is purified via silica gel chromatography (60% yield).
Key Data :
Parameter | Value |
---|---|
Temperature | 0°C |
Solvent | THF |
Yield | 60% |
Advantages :
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Straightforward one-pot synthesis.
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Compatible with diverse amine nucleophiles.
Limitations :
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Moderate yields due to competing side reactions.
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Requires low temperatures for selectivity.
Hydrolytic Amination of Ethyl 4-Methyl-2-Hydroxypentanoate
This method exploits the reactivity of hydroxyl groups for substitution with amino functionalities.
Procedure :
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Activation : Ethyl 4-methyl-2-hydroxypentanoate (1.0 mol) is treated with thionyl chloride to generate the chlorinated intermediate.
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Amination : The chloride is reacted with aqueous ammonia (28%) at 50°C for 6 hours.
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Purification : The product is isolated via vacuum distillation (55% yield).
Key Data :
Parameter | Value |
---|---|
Reaction Temperature | 50°C |
Yield | 55% |
Boiling Point | 145–147°C (10 mmHg) |
Advantages :
-
Utilizes inexpensive reagents.
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Minimal byproduct formation.
Limitations :
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Low yields due to incomplete substitution.
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Thionyl chloride handling requires stringent safety measures.
Scientific Research Applications
Role in Metabolic Pathways:
Research indicates that ethyl 2-amino-4-methylpentanoate plays a role in metabolic pathways, particularly those related to amino acid metabolism. As a leucine derivative, it may influence protein synthesis and energy production by being hydrolyzed to release leucine.
Potential Therapeutic Properties:
Studies have investigated the compound's potential as a prodrug for delivering active pharmaceutical ingredients. Its interactions with specific molecular targets suggest it may have therapeutic applications in treating metabolic disorders or enhancing athletic performance by influencing anabolic hormone secretion.
Medical Research Applications
Investigations into Pharmacological Properties:
this compound is being studied for its pharmacological properties, particularly its ability to modulate neurotransmitter systems. Its structural similarity to amino acids allows it to interact with amino acid transporters and receptors involved in neurotransmission.
Case Studies:
Research has shown that compounds similar to ethyl leucinate can significantly affect metabolic pathways and protein synthesis. For instance, studies on leucine derivatives have demonstrated their ability to enhance muscle protein synthesis and improve recovery post-exercise.
Industrial Applications
Synthesis of Specialty Chemicals:
In industrial settings, this compound is utilized as an intermediate in the production of various specialty chemicals. Its unique structure allows for the development of products with specific properties tailored for various applications.
Custom Synthesis Services:
Many companies offer custom synthesis services for this compound, catering to the needs of pharmaceutical and chemical industries looking for specialized compounds for research and product development.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester derivative of leucine, it may participate in metabolic processes related to amino acid metabolism. The compound can be hydrolyzed to release leucine, which then exerts its effects through various biochemical pathways, including protein synthesis and energy production.
Comparison with Similar Compounds
Ethyl 2-hydroxy-4-methylpentanoate (CAS: N/A)
- Structural Difference: Replaces the amino group (-NH₂) with a hydroxyl group (-OH) .
- Physicochemical Properties: Lower polarity due to the absence of the amino group, resulting in a liquid state at room temperature (vs. solid hydrochloride salt of the amino variant) . Olfactory thresholds differ significantly: R-enantiomer (126 μg/L) vs. S-enantiomer (55 μg/L) in hydroalcoholic solutions .
- Applications : Primarily used in wine as a flavor enhancer, contributing to blackberry and fresh fruit aromas through synergistic effects of its enantiomers .
(R)-Methyl 2-amino-4-methylpentanoate (CAS: 23032-21-5)
- Structural Difference : Methyl ester instead of ethyl ester .
- Physicochemical Properties :
- Applications : Used in asymmetric synthesis but less prevalent in prodrug formulations due to faster ester cleavage .
4-(2-Morpholino-4-oxo-4H-chromen-8-yl)benzyl 2-amino-4-methylpentanoate
- Structural Difference: Benzyl ester and morpholino-chromenone moiety added to the core structure .
- Physicochemical Properties :
- Applications : Prodrug for PI3K inhibitors in prostate cancer treatment, leveraging esterase-mediated activation .
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate (CAS: 412027-13-5)
- Structural Difference : Acetyl and branched 2-methylpropyl groups .
- Physicochemical Properties :
- Applications : Intermediate in organic synthesis for complex heterocycles or polymers .
Acyclovir L-Leucinate (CAS: 142963-69-7)
- Structural Difference: Conjugate of acyclovir and this compound .
- Physicochemical Properties :
- Applications : Prodrug for targeted delivery of acyclovir in antiviral therapies .
Data Table: Comparative Analysis
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Applications |
---|---|---|---|---|
This compound | 2743-40-0 (HCl) | 195.69 | Amino, ethyl ester | Drug synthesis, prodrugs |
Ethyl 2-hydroxy-4-methylpentanoate | N/A | 160.21 | Hydroxy, ethyl ester | Wine flavoring |
(R)-Mthis compound | 23032-21-5 | 159.23 | Amino, methyl ester | Asymmetric synthesis |
Acyclovir L-Leucinate | 142963-69-7 | 374.82 | Amino ester, purine | Antiviral prodrug |
Ethyl 2-acetyl-4-methylpentanoate | 412027-13-5 | 242.36 | Acetyl, branched alkyl | Organic synthesis |
Research Findings and Key Insights
- Functional Group Impact: The amino group in this compound enhances reactivity in coupling reactions (e.g., with picolinic acid derivatives ), while hydroxyl or acetyl groups shift applications to flavoring or stability-focused synthesis .
- Ester Substituent Effects : Ethyl esters generally offer better metabolic stability than methyl esters, critical for prodrug longevity . Benzyl esters (e.g., in PI3K inhibitors) prolong activation kinetics .
- Enantiomeric Influence: In Ethyl 2-hydroxy-4-methylpentanoate, the S-enantiomer’s lower olfactory threshold (55 μg/L) dominates sensory perception in aged wines, demonstrating the importance of stereochemistry in flavor science .
Biological Activity
Ethyl 2-amino-4-methylpentanoate, also known as a leucine analogue, is a compound of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and findings from relevant studies.
This compound has the molecular formula . It is characterized by an amino group and an ester functional group, which contribute to its reactivity and biological interactions. The compound is often studied due to its structural similarity to naturally occurring amino acids, particularly leucine, which suggests potential interactions with amino acid transporters and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. The mechanism involves:
- Hydrolysis of the Ester Group : The ester can be hydrolyzed to release the active amino acid, which participates in various biochemical pathways.
- Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
- Neurotransmitter Modulation : Its structural similarity to leucine suggests a role in neurotransmitter signaling, particularly in pathways related to mood and cognition.
Biological Activities
Research indicates several biological activities associated with this compound:
- Metabolic Pathway Involvement : It plays a role in protein synthesis and energy metabolism.
- Neurotransmitter Effects : Potential modulation of neurotransmitter systems, influencing mood and cognitive functions.
- Prodrug Potential : Investigated for its potential as a prodrug in drug delivery systems, enhancing bioavailability of active compounds .
Study on Neurotransmitter Modulation
A study highlighted the effects of this compound on neurotransmitter levels in animal models. The findings suggested that administration of the compound resulted in increased levels of serotonin and dopamine, indicating its potential role as a mood enhancer .
Prodrug Research
In another investigation, this compound was assessed for its efficacy as a prodrug for resveratrol. The study demonstrated that the compound improved the bioavailability of resveratrol in vivo, leading to sustained therapeutic levels in blood over time .
Data Table
Biological Activity | Description |
---|---|
Metabolic Pathways | Involved in protein synthesis and energy metabolism |
Neurotransmitter Modulation | Influences serotonin and dopamine levels |
Prodrug Potential | Enhances bioavailability of other compounds like resveratrol |
Enzyme Interaction | Acts as a substrate or inhibitor for specific metabolic enzymes |
Chemical Reactions Analysis
Oxidation Reactions
The amino group in ethyl 2-amino-4-methylpentanoate undergoes oxidation to form nitrogen-containing derivatives. Key findings include:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Potassium permanganate | Acidic, 60–80°C | Oxo derivatives (e.g., imines) | 65–75% | |
Hydrogen peroxide | Alkaline, RT | Nitriles | 50–60% |
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Mechanistic Insight : Oxidation with H₂O₂ proceeds via nucleophilic attack on the amino group, forming intermediates that dehydrate to nitriles .
Reduction Reactions
The ester moiety can be reduced to primary alcohols, while the amino group may remain intact or undergo further transformations:
Reagent | Conditions | Product | Notes |
---|---|---|---|
LiAlH₄ | Anhydrous ether, 0°C | 2-Amino-4-methylpentan-1-ol | Retains chirality |
NaBH₄/CuCl₂ | Methanol, RT | Partial reduction to aldehyde | Requires catalytic acid |
-
Key Study : Reduction with LiAlH₄ achieves >90% enantiomeric purity, critical for pharmaceutical applications .
Substitution Reactions
The amino group participates in nucleophilic substitution, enabling functionalization:
Reagent | Conditions | Product | Application |
---|---|---|---|
Benzyl chloride | DMF, 80°C, 12 hr | N-Benzyl derivative | Prodrug synthesis |
Acetyl chloride | Pyridine, RT | N-Acetylated ester | Stability enhancement |
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Mechanism : Substitution follows an SN2 pathway, with inversion at the chiral center confirmed by polarimetry .
Ester Hydrolysis
Controlled hydrolysis yields carboxylic acids or salts, depending on conditions:
Conditions | Product | Optical Purity |
---|---|---|
6M HCl, reflux | 2-Amino-4-methylpentanoic acid | 98% (R)-enantiomer |
NaOH (aq), RT | Sodium carboxylate | Racemization <5% |
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Research Highlight : Hydrolysis under acidic conditions preserves stereochemistry, making it ideal for chiral drug synthesis .
Rearrangement Reactions
Under specific conditions, the compound undergoes Beckmann rearrangement:
Catalyst | Conditions | Product | Yield |
---|---|---|---|
H₂SO₄ | 120°C, 4 hr | 4-Methylcaprolactam | 70% |
Comparative Reactivity Table
A comparison of reaction efficiencies under standardized conditions:
Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Oxidation (H₂O₂) | 1.2 × 10⁻³ | 58.3 |
Reduction (LiAlH₄) | 4.7 × 10⁻² | 32.1 |
Substitution (Benzyl) | 8.9 × 10⁻⁴ | 67.8 |
Data derived from kinetic studies .
Synergistic Effects in Multicomponent Reactions
This compound enhances reactivity in Ugi and Passerini reactions:
-
Example : Ugi reaction with aldehydes and isonitriles yields peptidomimetics with 80–85% enantiomeric excess.
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Key Advantage : The ethyl ester acts as a directing group, improving regioselectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-amino-4-methylpentanoate in laboratory settings?
this compound is typically synthesized via esterification of the corresponding amino acid (e.g., 2-amino-4-methylpentanoic acid) using ethanol under acidic catalysis. Protection of the amine group (e.g., with tert-butyloxycarbonyl, Boc) is often necessary to prevent side reactions. For example, describes the synthesis of (S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride, highlighting the use of chiral resolution techniques to isolate enantiomers. After esterification, deprotection yields the free amine. Reaction conditions (e.g., temperature, solvent) must be optimized to maximize yield and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester’s structure, particularly the ethyl group (δ ~1.2-1.4 ppm for CH₃, δ ~4.1-4.3 ppm for CH₂O) and the branched methyl groups (δ ~0.9-1.1 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. demonstrates the use of canonical SMILES and InChI keys for structural validation, which can be cross-referenced with experimental spectra .
Q. What are the primary research applications of this compound in organic chemistry?
This compound serves as a chiral building block in peptide synthesis and as a precursor for pharmaceuticals. For example, notes its structural similarity to L-leucine ethyl ester, a common intermediate in prodrug development. It is also used to study enzyme-substrate interactions due to its amino acid-like structure .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
Enantiomeric purity is achieved through chiral catalysts (e.g., lipases for kinetic resolution) or chromatography (e.g., chiral HPLC). highlights the use of tert-butyl esters to stabilize intermediates during asymmetric synthesis. Computational modeling (e.g., molecular docking) can predict optimal reaction pathways for stereochemical control. Post-synthesis, circular dichroism (CD) or polarimetry validates enantiomeric excess .
Q. What strategies are recommended for resolving discrepancies in spectroscopic data when analyzing derivatives of this compound?
Discrepancies often arise from impurities or tautomerism. Cross-validation using multiple techniques (e.g., 2D NMR like COSY or HSQC) clarifies ambiguous signals. Computational tools (e.g., density functional theory, DFT) simulate spectra to match experimental data. emphasizes systematic error analysis, such as quantifying solvent effects or instrumental drift, to refine interpretations .
Q. How should researchers design experiments to investigate the kinetic parameters of reactions involving this compound?
Controlled variables (temperature, pH, solvent) must be isolated to study reaction mechanisms. Use stopped-flow spectroscopy or quenching methods to track intermediate formation. recommends statistical tools (e.g., Arrhenius plots for activation energy) and replicates to ensure reproducibility. For enzyme-catalyzed reactions, Michaelis-Menten kinetics can be applied with substrate concentration gradients .
Q. Methodological Considerations
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
Scaling introduces issues like heat dissipation and mixing efficiency. Use flow chemistry for better control over exothermic reactions. Purity is maintained via in-line monitoring (e.g., FTIR or Raman spectroscopy). ’s discussion of sodium salt derivatives suggests that pH adjustments during workup can minimize side products .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Molecular dynamics simulations model solvent interactions, while quantum mechanical calculations (e.g., Hartree-Fock, DFT) predict transition states and reaction energetics. ’s SMILES notation enables precise molecular input for software like Gaussian or ORCA. Such tools guide experimentalists in selecting reagents (e.g., nucleophiles for substitution reactions) .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound in biological systems?
Non-linear regression models (e.g., sigmoidal curves for IC₅₀/EC₅₀) quantify potency. advocates for ANOVA to compare treatment groups and Tukey’s post-hoc tests for pairwise differences. Outliers should be assessed via Grubbs’ test, with uncertainties reported as confidence intervals .
Q. How should researchers document synthetic procedures and analytical data to meet peer-review standards?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR/IR/MS data in supplementary materials, annotated with acquisition parameters. stresses clarity in describing variables (e.g., molar ratios, reaction times) and adherence to IUPAC nomenclature. Use tools like ChemDraw for structural accuracy .
Properties
IUPAC Name |
ethyl 2-amino-4-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLJVBIRIXQRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875770 | |
Record name | Leucine, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-40-0, 2743-60-4 | |
Record name | Ethyl L-leucinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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